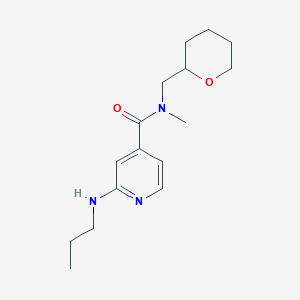![molecular formula C13H19N3 B7554937 N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine, also known as PPCA, is a chemical compound that has been studied extensively for its potential therapeutic applications. PPCA belongs to the class of cyclopropane-containing molecules, which have been shown to exhibit a range of biological activities.
作用機序
The mechanism of action of N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine involves its interaction with the dopamine transporter (DAT). N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine has been shown to bind to DAT and inhibit the uptake of dopamine into the presynaptic neuron. This inhibition of dopamine uptake leads to an increase in extracellular dopamine levels, which can have a range of effects on the brain and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine are primarily related to its effects on dopamine levels in the brain. N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine has been shown to increase dopamine levels in the striatum, which is a brain region that is involved in motor control and reward processing. This increase in dopamine levels can lead to improved motor function and increased motivation.
実験室実験の利点と制限
One advantage of using N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine in lab experiments is its specificity for the dopamine transporter. N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine has been shown to selectively inhibit the uptake of dopamine by DAT, without affecting other neurotransmitter transporters. This specificity can be useful for studying the role of dopamine in various biological processes.
One limitation of using N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine in lab experiments is its relatively low yield in the synthesis process. This low yield can make it difficult to obtain large quantities of N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine for use in experiments.
将来の方向性
There are several future directions for research on N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine. One area of research could focus on its potential therapeutic applications for neurological disorders, such as Parkinson's disease and ADHD. Another area of research could focus on the development of more efficient synthesis methods for N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine, which could increase its availability for use in experiments. Additionally, further studies could investigate the effects of N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine on other neurotransmitter systems, which could provide insights into its broader biological effects.
合成法
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-bromopyridine with sodium hydride to form 3-pyridylmethylsodium. This intermediate is then reacted with N-(2-bromoethyl)pyrrolidine to form the desired product, N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine. The yield of this reaction is typically around 50%.
科学的研究の応用
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to modulate the activity of the dopamine transporter (DAT). N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine has been shown to inhibit the uptake of dopamine by DAT, which could lead to increased levels of dopamine in the brain. This increase in dopamine levels could potentially be beneficial for the treatment of certain neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-8-16(7-1)13-6-3-11(10-15-13)9-14-12-4-5-12/h3,6,10,12,14H,1-2,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDJUANGNPZFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CNC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7554867.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)


![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)